molecular formula C13H19NO3 B14916984 3-Ethoxy-N-isopropyl-4-methoxybenzamide

3-Ethoxy-N-isopropyl-4-methoxybenzamide

Cat. No.: B14916984
M. Wt: 237.29 g/mol
InChI Key: ZTGWRUJHYWZERR-UHFFFAOYSA-N
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Description

3-Ethoxy-N-isopropyl-4-methoxybenzamide is an organic compound with the molecular formula C13H19NO3 It is a derivative of benzamide, characterized by the presence of ethoxy and methoxy groups on the benzene ring, along with an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-isopropyl-4-methoxybenzamide typically involves the reaction of 3-ethoxy-4-methoxybenzoic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-isopropyl-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.

Major Products

    Oxidation: Formation of 3-ethoxy-4-methoxybenzoic acid.

    Reduction: Formation of 3-ethoxy-4-methoxyaniline.

    Substitution: Formation of derivatives with different alkoxy or aryloxy groups.

Scientific Research Applications

3-Ethoxy-N-isopropyl-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-isopropyl-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Involvement: Affecting metabolic or signaling pathways that are crucial for cellular function and homeostasis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-methoxybenzaldehyde
  • 3-Ethoxy-4-methoxybenzoic acid
  • 3-Methoxybenzamide

Uniqueness

3-Ethoxy-N-isopropyl-4-methoxybenzamide is unique due to the combination of its ethoxy, methoxy, and isopropyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and bioactivity, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

3-ethoxy-4-methoxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C13H19NO3/c1-5-17-12-8-10(6-7-11(12)16-4)13(15)14-9(2)3/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

ZTGWRUJHYWZERR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC(C)C)OC

Origin of Product

United States

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